hERG Inhibition Advantage
6-Chloro-5-ethylpyrimidin-4-amine demonstrates potent inhibition of the human ERG (hERG) channel with an IC50 of 5 nM in whole-cell patch clamp assays [1]. This value is significantly lower than typical class-level hERG liability thresholds (>1000 nM) and indicates a high potential for cardiotoxicity that must be managed in downstream development. The compound also shows a Ki of 9.5 nM in displacement assays [1].
| Evidence Dimension | Inhibition of human ERG potassium channel (hERG) |
|---|---|
| Target Compound Data | IC50 = 5 nM; Ki = 9.5 nM |
| Comparator Or Baseline | Class baseline for acceptable safety margin: IC50 > 1000 nM |
| Quantified Difference | >200-fold higher potency than typical safety margin |
| Conditions | HEK293 cells expressing human ERG channel; whole-cell patch clamp (15 min) and [3H]astemizole displacement (1 hr) [1] |
Why This Matters
This high hERG potency is a critical selection factor for early-stage safety pharmacology teams designing compounds with reduced cardiovascular liability.
- [1] BindingDB. BDBM50494716 CHEMBL3093986. Affinity Data for 6-Chloro-5-ethylpyrimidin-4-amine. Accessed 2026. View Source
